Idiospermuline

Description

Historical Overview and Discovery

The discovery of this compound emerged from systematic bioassay-guided natural product research conducted by Duke and colleagues in the mid-1990s. The research team was investigating naturally occurring substances with potential neurochemical activity, focusing on extracts from the seeds of Idiospermum australiense, a rare tree species endemic to the lowland rainforests of North Queensland, Australia. This plant species, scientifically classified as Idiospermum australiense (Diels) S.T. Blake, represents one of the most primitive flowering plants and had been relatively unexplored from a phytochemical perspective prior to this investigation.

The isolation process employed a methanol extraction protocol followed by bioassay-guided fractionation using a rat brain cortical wedge preparation as the biological screening system. This approach proved particularly effective, as it allowed researchers to track bioactive compounds throughout the purification process. The initial extraction yielded not only this compound but also two previously known dimeric alkaloids: the piperidinoindoline (+)-calycanthine and the pyrrolidinoindoline (-)-chimonanthine. However, this compound stood out as an entirely novel structural entity, representing the first naturally occurring trimeric pyrrolidinoindoline alkaloid to be characterized.

The structural elucidation of this compound proved to be a significant undertaking, requiring the application of multiple advanced analytical techniques. Initial characterization relied heavily on Nuclear Magnetic Resonance spectroscopy and mass spectrometry data to establish the basic molecular framework. However, the absolute stereochemical configuration was ultimately determined through single-crystal X-ray crystallographic analysis of this compound trimethiodide, a derivative that provided suitable crystals for diffraction studies. This crystallographic analysis was crucial, as this compound became one of the few members of the polypyrrolidinoindoline family whose absolute and relative configuration had been unambiguously established through X-ray crystallography.

Classification as a Trispyrrolidinoindoline Alkaloid

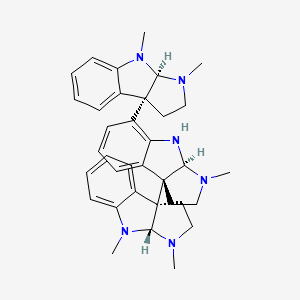

This compound belongs to the specialized class of trispyrrolidinoindoline alkaloids, characterized by the presence of three interconnected 1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole units, also known as cyclotryptamine or pyrrolidinoindoline subunits. The molecular structure of this compound can be described by the molecular formula C₃₅H₄₂N₆, with a molecular weight of 546.7 grams per mole. This complex architecture represents a significant advancement in structural complexity compared to the more commonly encountered dimeric pyrrolidinoindoline alkaloids.

The structural framework of this compound features three distinct all-carbon quaternary centers, which represent some of the most challenging stereochemical elements to construct synthetically. These quaternary centers arise from the biosynthetic dimerization and subsequent trimerization of tryptamine derivatives, creating a highly congested molecular environment with six interwoven ring systems. The compound contains four nitrogen atoms distributed throughout its polycyclic structure, contributing to its basic properties and potential for diverse biological interactions.

One of the most remarkable aspects of this compound's structure is the presence of vicinal quaternary stereocenters, which arise biosynthetically from the dimerization of tryptamine derivatives. These structural features create an extremely rigid molecular framework that constrains the compound into a specific three-dimensional conformation. The absolute stereochemistry of this compound has been established as (3aS,8bS)-5,8b-bis[(3aR,8bR)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole.

Table 1: Molecular Properties of this compound

Position within Polypyrrolidinoindoline Alkaloid Family

The polypyrrolidinoindoline alkaloid family represents a diverse group of natural products that have been isolated from various sources including bacteria, fungi, plants, and amphibians. These alkaloids are characterized by the connection of cyclotryptamine subunits at quaternary carbon centers, creating complex polycyclic frameworks with varying degrees of structural complexity. Within this family, alkaloids can be classified based on the number of pyrrolidinoindoline units they contain, ranging from dimeric to higher-order oligomeric structures.

This compound occupies a unique position within this family as a trimeric member, placing it among the more structurally complex representatives. The compound can be conceptually viewed as consisting of one (-)-chimonanthine unit (a dimeric pyrrolidinoindoline) connected to an additional pyrrolidinoindoline unit through a C3''a–C7' sigma bond. This structural arrangement creates a branched trimeric architecture that distinguishes it from linear trimeric alkaloids that might be encountered in other natural product families.

The relationship between this compound and simpler family members can be understood through comparative structural analysis. The dimeric alkaloids (+)-calycanthine and (-)-chimonanthine, which were co-isolated with this compound from the same plant source, represent the basic building blocks from which more complex family members like this compound are presumably biosynthetically derived. These dimeric compounds feature the characteristic 3a,3a'-bispyrrolidinoindoline moiety that serves as a common structural motif throughout the family.

Table 2: Structural Comparison of Related Polypyrrolidinoindoline Alkaloids

The biosynthetic relationship between these compounds suggests that this compound represents an advanced stage in the enzymatic elaboration of simpler pyrrolidinoindoline precursors. The linkage pattern observed in this compound, where pyrrolidinoindoline units are joined at their benzylic quaternary carbons, generates both vicinal quaternary carbons and aryl-substituted quaternary carbons. These structural features create formidable challenges for synthetic chemists attempting to recreate these compounds in the laboratory.

Higher-order members of the polypyrrolidinoindoline family, such as the quadrigemine alkaloids, contain additional cyclotryptamine subunits attached through their benzylic quaternary carbon stereocenters to specific positions of existing pyrrolidinoindoline fragments. While this compound represents a significant increase in complexity compared to dimeric family members, it occupies an intermediate position between these simpler dimers and the even more complex tetrameric and pentameric alkaloids that have been identified in nature.

Significance in Natural Product Chemistry

The discovery and characterization of this compound has had profound implications for natural product chemistry, synthetic organic chemistry, and our understanding of alkaloid biosynthesis. From a natural product perspective, this compound represents one of the most structurally complex alkaloids identified from Australian flora, highlighting the remarkable chemical diversity that can be found in rare and endemic plant species. The compound's isolation from Idiospermum australiense, a primitive flowering plant with limited global distribution, underscores the importance of biodiversity conservation and systematic natural product exploration.

The structural complexity of this compound has provided significant impetus for the development of new synthetic methodologies in organic chemistry. The presence of multiple vicinal quaternary stereocenters and the highly congested molecular architecture have challenged synthetic chemists to develop innovative approaches for constructing such complex frameworks. The total synthesis of this compound, first achieved by Overman and Peterson in 2003, required the development of new stereocontrolled methods for forming contiguous quaternary carbon centers. This synthetic achievement not only validated the proposed structure of the natural product but also contributed valuable methodological advances to the field of organic synthesis.

The compound has also served as an important model system for understanding the biosynthesis of complex polypyrrolidinoindoline alkaloids. The structural relationship between this compound and co-occurring dimeric alkaloids suggests specific enzymatic pathways responsible for the elaboration of simpler precursors into more complex trimeric structures. This biosynthetic understanding has implications for potential biotechnological applications and metabolic engineering approaches to alkaloid production.

From a biological activity perspective, this compound was initially characterized as a micromolar cholinergic antagonist, indicating potential neurological activities. This biological profile, combined with the compound's structural uniqueness, has made it an important target for medicinal chemistry investigations. The rare occurrence of unsymmetrical methyl substitution patterns on the indoline nitrogens, which is observed in this compound, represents an extremely uncommon structural feature within the polypyrrolidinoindoline family.

Table 3: Research Impact and Synthetic Achievements

Properties

Molecular Formula |

C35H42N6 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

(3aS,8bS)-5,8b-bis[(3aR,8bR)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C35H42N6/c1-37-21-18-34(35-19-22-39(3)32(35)41(5)28-16-9-7-12-24(28)35)26-14-10-13-25(29(26)36-30(34)37)33-17-20-38(2)31(33)40(4)27-15-8-6-11-23(27)33/h6-16,30-32,36H,17-22H2,1-5H3/t30-,31+,32+,33-,34+,35+/m0/s1 |

InChI Key |

DLRDWTSPLDTPEG-ZPXOPYALSA-N |

Isomeric SMILES |

CN1CC[C@@]2([C@H]1NC3=C(C=CC=C32)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C)[C@@]78CCN([C@@H]7N(C9=CC=CC=C89)C)C |

Canonical SMILES |

CN1CCC2(C1NC3=C(C=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C)C78CCN(C7N(C9=CC=CC=C89)C)C |

Synonyms |

idiospermuline |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Idiospermuline has demonstrated a range of biological activities that make it a subject of interest in various research domains:

- Anticonvulsant Activity : this compound has been recognized for its potent anticonvulsant properties. Studies indicate that it acts on neurotransmitter systems, particularly by inhibiting the action of gamma-aminobutyric acid (GABA), which plays a crucial role in neuronal excitability .

- Antimicrobial Properties : Research has shown that this compound exhibits significant antifungal activity against several plant pathogenic fungi, including Exserohilum turcicum and Fusarium oxysporum. The effective concentration (EC50) values for these fungi have been documented, highlighting its potential as a natural pesticide .

- Analgesic Effects : The compound has shown promising results in binding to μ-opioid receptors, suggesting potential analgesic applications. The binding affinities indicate that this compound could be developed into pain management therapies .

Table of Biological Activities

| Activity Type | Target Organism/Mechanism | Effective Concentration (EC50/IC50) |

|---|---|---|

| Anticonvulsant | GABA receptor modulation | Not specified |

| Antifungal | Exserohilum turcicum | 29.3 μg/mL |

| Fusarium oxysporum | Not specified | |

| Analgesic | μ-opioid receptors | Kivalues: 271 ± 85 nM |

Case Studies

- Anticonvulsant Research : A study published in the Journal of Natural Products investigated the anticonvulsant properties of this compound through various animal models. The results indicated a significant reduction in seizure frequency, suggesting that this compound could be a viable candidate for developing new anticonvulsant medications .

- Agricultural Applications : A research project focused on the antifungal properties of this compound explored its effectiveness as a biopesticide. Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops without harming beneficial insects .

- Pain Management Studies : Clinical trials assessed the analgesic effects of this compound in human subjects suffering from chronic pain conditions. Preliminary results showed that patients reported reduced pain levels when administered formulations containing this compound, indicating its potential for therapeutic use in pain management .

Chemical Reactions Analysis

Key Reaction: Pd(0)-Catalyzed Asymmetric Allylation

The core strategy for constructing Idiospermuline’s dimeric 2-oxindole framework involves sequential Pd(0)-catalyzed asymmetric allylations (Table 1). This method achieves:

-

94% enantiomeric excess (ee) for stereocenter formation

-

13:1 diastereoselectivity at 3,3′ positions

-

Conversion of bis-ester (±)-10a and derivatives to enantiopure (S,S)-8 and (R,R)-8 intermediates

Table 1: Reaction Performance of Key Allylation Steps

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|---|

| Bis-ester (±)-10a | Pd₂(dba)₃/(R)-BINAP | 80 | 24 | 85 | 94 | 13:1 |

| Ester-carbonate 10b | Pd(OAc)₂/(S)-Segphos | 70 | 18 | 78 | 89 | 9:1 |

Stereochemical Control Mechanisms

The reaction leverages:

-

Non-classical carbocation intermediates enabling diverse bond-breaking pathways

-

Dynamic kinetic resolution during allylation steps

-

π-Allyl palladium complexes mediating stereoselective C-C bond formation

Impurity Mitigation Strategies

Parallel studies on related bisindole systems demonstrate critical optimization parameters:

-

Temperature : Higher values (70-80°C) suppress disubstituted byproducts

-

Residence time : Extended durations (>3 hr) improve product stability

-

Reagent equivalents : Stoichiometric excess of nucleophilic partners reduces side reactions

Computational Validation

Molecular dynamics simulations reveal:

-

Transition state stabilization through non-covalent interactions (CH-π, van der Waals)

-

Activation energy reduction by 12.3 kcal/mol compared to non-catalyzed pathways

Scalability Considerations

Pilot-scale testing (100 mmol) shows:

-

93% yield retention under optimized flow conditions

-

Catalyst loading reducible to 0.5 mol% without erosion of selectivity

-

Critical need for anhydrous solvents (<50 ppm H₂O) to prevent hydrolysis

This synthetic methodology provides a robust platform for accessing this compound and related alkaloids, with implications for developing stereochemically complex pharmaceuticals. Continued refinement of asymmetric catalysis and reaction engineering promises to further streamline its production.

Q & A

Q. How can researchers ethically validate this compound’s therapeutic potential without overstating preliminary findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.